molecular formula C9H14Cl2N2 B2612257 Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride CAS No. 1228880-19-0

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B2612257
CAS No.: 1228880-19-0
M. Wt: 221.13
InChI Key: XICWJAJJLGEAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 221.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 221.13 . The compound should be stored at +4°C .

Scientific Research Applications

Synthesis and Antiviral Activity Evaluation Compounds related to Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride have been synthesized and evaluated for their antiviral activities. A study by Kolocouris et al. (1994) reported the synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, showing specific inhibition against influenza A virus, highlighting the specificity and potential therapeutic applications of these compounds as antiviral agents Kolocouris et al., 1994.

Bioactivity of Cyclopropanecarboxyl Derivatives Research by Tian et al. (2009) on the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas revealed that certain derivatives exhibit excellent herbicidal and fungicidal activities. This study demonstrates the agricultural applications of cyclopropyl and pyridinyl derivatives, offering potential as pesticides Tian et al., 2009.

Chiral γ-Lactams Synthesis A complementary approach for synthesizing cyclopropanes fused to pyrrolidines, important structures in marketed drugs, was reported by Pedroni and Cramer (2015). Their research presented an enantioselective palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane. This methodology offers a novel route for preparing chiral compounds with significant implications in pharmaceutical chemistry Pedroni & Cramer, 2015.

Anticonvulsant Agents from Heterocyclic Schiff Bases Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and evaluated them for anticonvulsant activity. Their findings suggest the potential of these compounds as therapeutic agents for treating seizures, highlighting the medical applications of cyclopropyl and pyridinyl derivatives in neurology Pandey & Srivastava, 2011.

Direct N-cyclopropylation of Cyclic Amides and Azoles A novel method for N-cyclopropylating azoles and amides was developed by Gagnon et al. (2007), highlighting an efficient strategy to introduce the cyclopropyl group onto nitrogen-containing heterocycles. This method has implications for synthesizing nitrogenated compounds with high relevance in pharmaceutical industries Gagnon et al., 2007.

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures .

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICWJAJJLGEAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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